molecular formula C12H14N4O B6418913 N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-methylpropanamide CAS No. 1281140-81-5

N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-methylpropanamide

Cat. No.: B6418913
CAS No.: 1281140-81-5
M. Wt: 230.27 g/mol
InChI Key: RIJMQBHBDGXQPK-UHFFFAOYSA-N
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Description

N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-methylpropanamide is a compound that features an imidazole ring fused to a pyridine ring, with a propanamide group attached. Imidazole and pyridine are both heterocyclic aromatic organic compounds, known for their significant roles in various chemical and biological processes. The presence of these rings in the structure of this compound suggests that it may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-methylpropanamide typically involves the formation of the imidazole and pyridine rings, followed by their fusion and subsequent attachment of the propanamide group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the imidazole and pyridine rings. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-methylpropanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the imidazole or pyridine rings .

Comparison with Similar Compounds

N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-methylpropanamide can be compared with other similar compounds, such as:

These compounds share the imidazole ring structure but differ in their additional functional groups and overall molecular architecture, leading to different biological activities and applications. The unique combination of the imidazole and pyridine rings in this compound sets it apart from these other compounds, potentially offering distinct advantages in certain applications .

Properties

IUPAC Name

N-(6-imidazol-1-ylpyridin-3-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-9(2)12(17)15-10-3-4-11(14-7-10)16-6-5-13-8-16/h3-9H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJMQBHBDGXQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CN=C(C=C1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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